molecular formula C14H12N2O3 B7590301 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid

2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid

Cat. No. B7590301
M. Wt: 256.26 g/mol
InChI Key: XPUPFZJQOLKQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid, also known as PCAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of phenylacetic acid and contains a pyridine ring, which gives it unique properties that make it useful in various applications. In

Scientific Research Applications

2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been studied for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of pain and fever. 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has also been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Furthermore, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and increasing the expression of Bax, a pro-apoptotic protein.
Biochemical and Physiological Effects:
2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has also been found to reduce fever in animal models of fever. Furthermore, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One limitation of using 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs based on 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid. Another direction is to study the potential of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid as an antioxidant and its potential applications in the prevention of oxidative stress-related diseases. Additionally, further research is needed to determine the safety and efficacy of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid in humans.

Synthesis Methods

The synthesis of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid involves the reaction of 4-pyridinecarboxylic acid with 3-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid as a white crystalline solid with a melting point of 197-199°C.

properties

IUPAC Name

2-[3-(pyridine-4-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(18)9-10-2-1-3-12(8-10)16-14(19)11-4-6-15-7-5-11/h1-8H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUPFZJQOLKQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.